An In-depth Technical Guide to 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid (CAS 91062-23-6)
An In-depth Technical Guide to 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid (CAS 91062-23-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid (CAS 91062-23-6), a key organic intermediate with significant potential in medicinal chemistry and materials science. This document delves into the compound's physicochemical properties, outlines detailed synthetic protocols, and explores its reactivity and potential applications, particularly as a scaffold in drug discovery. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this compound in their work.
Introduction: The Significance of the Arylsulfonylpropanoic Acid Scaffold
The arylsulfonylpropanoic acid moiety is a versatile pharmacophore found in a variety of biologically active molecules. The sulfone group, a key feature of this scaffold, is a strong hydrogen bond acceptor and is known for its metabolic stability, making it an attractive component in the design of therapeutic agents. The propanoic acid chain provides a crucial carboxylic acid functional group that can participate in various biological interactions and serves as a handle for further chemical modifications. The specific subject of this guide, 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid, incorporates a methoxy-substituted phenyl ring, which can influence the compound's electronic properties, solubility, and metabolic profile, offering unique advantages in the design of novel bioactive compounds. Arylpropionic acid derivatives, in a broader sense, are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, antibacterial, anticonvulsant, and anticancer properties[1][2][3][4].
Physicochemical and Spectroscopic Properties
While experimental data for 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid is not extensively published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Physicochemical Data
A summary of the known and predicted physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 91062-23-6 | [5] |
| Molecular Formula | C₁₀H₁₂O₅S | [5] |
| Molecular Weight | 244.26 g/mol | [5] |
| Appearance | White Solid | ChemAdvin |
| Predicted XlogP | 1.9 | PubChemLite |
| Predicted Hydrogen Bond Donor Count | 1 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 5 | PubChem |
Note: Some properties are predicted based on computational models due to the limited availability of experimental data.
Spectroscopic Analysis (Predicted)
2.2.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methylene, and methoxy protons.
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Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a para-substituted benzene ring.
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Methylene Protons: Two triplets in the aliphatic region (δ 2.5-3.5 ppm), corresponding to the two methylene groups of the propanoic acid chain. The methylene group adjacent to the sulfonyl group will be further downfield due to the electron-withdrawing effect of the SO₂ group.
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Methoxy Protons: A sharp singlet around δ 3.8 ppm.
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Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.
2.2.2. ¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on the carbon framework.
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Carbonyl Carbon: A signal in the downfield region (δ 170-180 ppm).
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Aromatic Carbons: Four signals in the aromatic region (δ 110-165 ppm), with the carbon attached to the methoxy group and the carbon attached to the sulfonyl group having distinct chemical shifts.
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Methylene Carbons: Two signals in the aliphatic region (δ 25-55 ppm).
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Methoxy Carbon: A signal around δ 55 ppm.
2.2.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the following key absorption bands:
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O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
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S=O Stretch (Sulfone): Two strong absorption bands, typically around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).
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C-O Stretch (Ether): An absorption band in the region of 1240-1260 cm⁻¹.
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Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.
2.2.4. Mass Spectrometry (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 244 would be expected. Fragmentation patterns would likely involve the loss of the carboxylic acid group, the methoxy group, and cleavage of the C-S bond.
Synthesis and Manufacturing
A reliable and scalable synthesis of 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid is crucial for its application in research and development. While a specific protocol for this exact molecule is not widely published, a robust synthetic strategy can be adapted from established methods for analogous compounds.
Proposed Synthetic Pathway
A two-step synthesis starting from commercially available 4-methoxythiophenol and 3-bromopropanoic acid is proposed. This pathway involves a nucleophilic substitution followed by an oxidation reaction.
Caption: Proposed two-step synthesis of 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 3-[(4-Methoxyphenyl)thio]propanoic acid
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Reaction Setup: To a solution of 4-methoxythiophenol (1 equivalent) in a suitable solvent such as ethanol or water, add a solution of sodium hydroxide (2 equivalents) in water.
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Addition of Reagent: To this solution, add 3-bromopropanoic acid (1 equivalent) dropwise at room temperature.
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Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: After completion of the reaction, acidify the mixture with a dilute acid (e.g., HCl) to a pH of 2-3. The product will precipitate out of the solution.
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Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-[(4-methoxyphenyl)thio]propanoic acid.
Step 2: Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid
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Reaction Setup: Dissolve the 3-[(4-methoxyphenyl)thio]propanoic acid (1 equivalent) from Step 1 in glacial acetic acid.
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Oxidation: Add hydrogen peroxide (30% aqueous solution, 2-3 equivalents) dropwise to the solution at room temperature. The reaction is exothermic, and the temperature should be controlled with an ice bath if necessary.
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Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
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Work-up and Isolation: Pour the reaction mixture into ice-cold water. The product will precipitate as a white solid.
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Purification: Collect the solid by filtration, wash thoroughly with water to remove any remaining acetic acid and hydrogen peroxide, and then dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
This method is adapted from a general procedure for the synthesis of 3-(methylsulfonyl)propanoic acid[6].
Reactivity and Potential Applications in Drug Development
The chemical structure of 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid offers several points for chemical modification, making it a valuable building block in the synthesis of more complex molecules.
Key Reactive Sites
Caption: Key reactive sites on 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid.
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Carboxylic Acid Group: This is the most versatile functional group for derivatization. It can readily undergo esterification, amide bond formation, and reduction to the corresponding alcohol. This allows for the coupling of this scaffold to various amines, alcohols, and other nucleophiles to generate libraries of compounds for biological screening.
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Aromatic Ring: The electron-donating methoxy group activates the aromatic ring towards electrophilic aromatic substitution, allowing for the introduction of additional functional groups on the phenyl ring.
Potential as a Scaffold in Medicinal Chemistry
The 4-methoxyphenylsulfonyl moiety has been incorporated into various compounds with diverse biological activities. For instance, derivatives of 4-phenoxybenzenesulfonyl pyrrolidine have been evaluated as matrix metalloproteinase (MMP) inhibitors with potential anticancer applications[7]. Furthermore, compounds containing trifluoromethoxy and sulfonyl groups have been investigated as anticancer agents. Given the known anti-inflammatory and analgesic properties of many arylpropionic acid derivatives, it is plausible that derivatives of 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid could be explored for similar activities[8].
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid is not widely available, general precautions for handling fine chemicals should be observed. Based on the safety data for similar compounds like 3-(4-methoxyphenyl)propionic acid, the following guidelines are recommended.
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably in a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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First Aid Measures:
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In case of skin contact: Wash off immediately with plenty of soap and water.
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In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
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If inhaled: Move to fresh air. If breathing is difficult, give oxygen.
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If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
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For more detailed safety information, it is advisable to consult the MSDS of structurally related compounds.
Conclusion
3-[(4-Methoxyphenyl)sulfonyl]propanoic acid is a promising chemical intermediate with significant potential for application in drug discovery and materials science. Its synthesis is achievable through established chemical transformations, and its structure offers multiple avenues for derivatization. Further research into the biological activities of its derivatives is warranted and could lead to the development of novel therapeutic agents. This guide provides a foundational understanding of this compound to facilitate its use in the scientific community.
References
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(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020, May 16). Retrieved from ResearchGate: [Link]
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Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Retrieved from IJPPR: [Link]
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Aroylpropionic acid based 2,5-disubstituted-1,3,4-oxadiazoles: synthesis and their anti-inflammatory and analgesic activities. (2008). Retrieved from PubMed: [Link]
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a brief review on recent advancements and biological activities of aryl propionic acid derivatives. (2020, September 1). Retrieved from ResearchGate: [Link]
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Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. (2020, July 17). Retrieved from PubMed: [Link]
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Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length. (2021, September 24). Retrieved from PubMed Central: [Link]
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